Ortho-Gliclazide: A Technical Guide to Synthesis and Characterization

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ortho-Gliclazide, a key isomer and known impurity of the widely used anti-diabetic drug, Gliclazide.[1][2][3] This document details a proposed synthetic pathway, experimental protocols, and analytical methodologies for the definitive identification and quantification of this compound. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for technical professionals.

Introduction to Ortho-Gliclazide

Ortho-Gliclazide, chemically known as N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide, is a positional isomer of the para-substituted Gliclazide.[1] It is often identified as "Gliclazide Impurity F" in pharmacopeial references.[3] Understanding its synthesis and characterization is crucial for the quality control and purity assessment of Gliclazide active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of ortho-Gliclazide



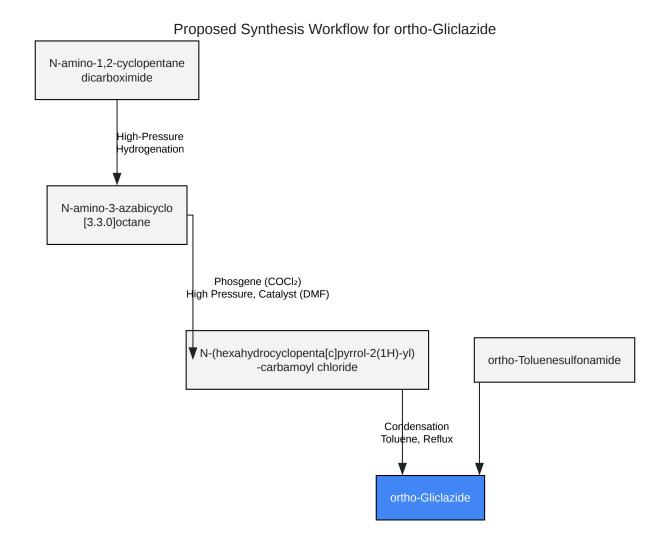
Property	Value	Reference(s)	
Chemical Name	N- [[(Hexahydrocyclopenta[c] pyrrol-2(1H)- yl)amino]carbonyl]-2- methylbenzenesulfonamid e	[1][3]	
Synonyms	ortho Gliclazide, Gliclazide Impurity F, 1-(3- Azabicyclo[3.3.0]oct-3-yl)-3-o- tolylsulphonylurea	[1][3]	
CAS Number	1076198-18-9	[1][4]	
Molecular Formula	C15H21N3O3S	[2][4]	
Molecular Weight	323.41 g/mol	[2][4]	

| Exact Mass | 323.13036271 Da |[3] |

Synthesis of ortho-Gliclazide

The synthesis of ortho-Gliclazide can be adapted from established methods for Gliclazide, primarily by substituting the para-substituted starting material with its ortho-isomer.[5][6] A prevalent and adaptable method involves a multi-step process culminating in the condensation of an ortho-toluenesulfonamide with a bicyclic amine derivative.[5]





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Caption: Proposed synthesis workflow for ortho-Gliclazide.

This protocol is adapted from a common synthesis route for Gliclazide.[5][6]

Step 1: Preparation of N-amino-3-azabicyclo[3.3.0]octane This intermediate is prepared via the high-pressure hydrogenation of N-amino-1,2-cyclopentane dicarboximide.[5][6]

Step 2: Preparation of N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride



- Into a 2L high-pressure reactor equipped with stirring, add N-amino-3azabicyclo[3.3.0]octane (0.9 mol), dichloromethane (500g), and N,N-dimethylformamide (DMF) as a catalyst.[6]
- · Replace the air in the reactor with nitrogen.
- Introduce phosgene (0.9 mol) and pressurize the reactor with nitrogen to approximately 0.3-1.0 MPa.[6]
- Heat the reaction mixture to 40-50 °C for 2-5 hours.
- After completion, cool the reactor to room temperature and concentrate the filtrate to remove the solvent, yielding the carbamoyl chloride intermediate.[6]

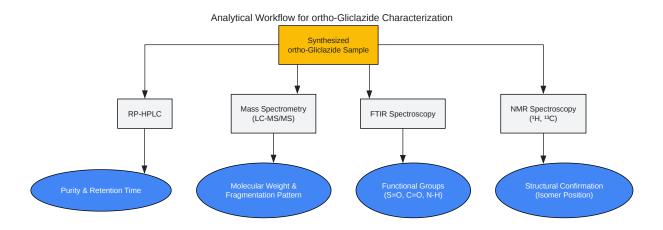
Step 3: Condensation to form ortho-Gliclazide

- In a suitable flask, dissolve the N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride intermediate and ortho-toluenesulfonamide in toluene.
- Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
- Cool the reaction mixture and remove the toluene under reduced pressure.
- Add water to the residue and stir to precipitate the crude product.
- Filter the solid and recrystallize from a suitable solvent (e.g., ethyl acetate or ethanol) to yield pure ortho-Gliclazide.[7]

Characterization of ortho-Gliclazide

A combination of chromatographic and spectroscopic techniques is required for the unambiguous identification and characterization of ortho-Gliclazide.





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Caption: Analytical workflow for ortho-Gliclazide characterization.

A validated Reverse Phase HPLC (RP-HPLC) method is essential for assessing the purity and quantifying ortho-Gliclazide.[5][8]

Table 2: Example RP-HPLC Method Parameters



Parameter	Condition	Reference(s)	
Column	C18 (e.g., 250 x 4.6 mm, 5 µm)	[8][9]	
Mobile Phase	Acetonitrile:Water:Phosphoric Acid (80:15:5, v/v/v)	[9]	
Flow Rate	1.0 - 1.2 mL/min	[8][9]	
Detection	UV at 235 nm	[9][10]	
Injection Volume	20 μL	[8][9]	
Temperature	Ambient	[8]	

| Expected Retention Time | Dependent on exact conditions, but distinct from para-Gliclazide. | |

Experimental Protocol: HPLC Analysis

- Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of HPLC-grade solvents. Filter through a 0.45 μm membrane filter and degas before use.[8]
- Standard Solution: Accurately weigh about 10 mg of ortho-Gliclazide reference standard and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask. Dilute further with the mobile phase to achieve a working concentration (e.g., 10-50 µg/mL).[8][9]
- Sample Solution: Prepare the sample solution similarly to the standard solution.
- Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms. The purity is determined by comparing the peak area of ortho-Gliclazide to the total area of all peaks.

Spectroscopic methods provide structural confirmation of the synthesized compound.

Table 3: Expected Spectroscopic Data for ortho-Gliclazide



Technique	Expected Data / Peaks	Interpretation	Reference(s)
Mass Spectrometry (ESI+)	[M+H] ⁺ at m/z ≈ 324.1	Corresponds to the protonated molecule (C15H22N3O3S+).	[11][12]
	Fragment at m/z ≈ 127.2	Corresponds to the bicyclic amine moiety fragment.	[11]
FTIR Spectroscopy (cm ⁻¹)	~3270	N-H stretching (sulfonylurea group)	[13]
	~2950-2850	C-H stretching (aliphatic)	[13]
	~1710	C=O stretching (urea carbonyl)	[13]

 $| \ | \ ^1350 \ \& \ ^1160 \ |$ Asymmetric and symmetric S=O stretching (sulfonamide) $| [14] \ |$

Experimental Protocols: Spectroscopy

- Mass Spectrometry (LC-MS): The sample is analyzed using an LC system coupled to a
 mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[11][15]
 The mass spectrum will confirm the molecular weight, and tandem MS (MS/MS) can be used
 to verify the fragmentation pattern.[11][12]
- Fourier-Transform Infrared (FTIR) Spectroscopy: An IR spectrum is obtained by preparing a
 KBr pellet containing a small amount of the sample. The spectrum is recorded, and the
 positions of the absorption bands are compared with expected values for the key functional
 groups to confirm the structure.[16]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is expected to show a characteristic singlet for the ortho-methyl group on the benzene ring, distinct from the paramethyl signal in Gliclazide. The aromatic proton signals will also show a different splitting



pattern consistent with an ortho-substituted ring. ¹³C NMR will confirm the total number of carbons and their chemical environments.

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